![molecular formula C14H14Cl2N2O3 B2588305 ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate CAS No. 650617-26-8](/img/structure/B2588305.png)
ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate involves several steps. While I don’t have specific papers on this exact compound, the general synthetic routes for imidazole derivatives include condensation reactions, cyclizations, and functional group transformations . Researchers often modify existing methods to tailor the synthesis to their specific target compound.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
Ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate is a compound that can be involved in various chemical syntheses, leading to the development of new molecules with potential applications in different fields such as pharmacology and materials science. For instance, the synthesis of Mannich bases and aminomethyl derivatives of related compounds has been explored for their saluretic and diuretic activities, showcasing the compound's utility in medicinal chemistry (Lee et al., 1984). Moreover, its structure allows for modifications that can lead to the creation of new materials with unique properties, which can be useful in various technological applications.
Antioxidant Properties
Compounds similar to this compound, especially those derived from natural sources like plants, have been studied for their antioxidant properties. For example, phenolic compounds isolated from walnut kernels and other natural sources have demonstrated significant DPPH scavenging activities, indicating their potential as natural antioxidants (Zhang et al., 2009). Such antioxidant properties are crucial in the development of nutraceuticals and supplements aimed at combating oxidative stress in the body.
Environmental Monitoring and Remediation
The structural similarity of this compound to various phenols and aromatic acids makes it relevant in environmental studies, particularly in the monitoring and remediation of water bodies. Techniques for the identification of phenols and aromatic acids in river waters, as developed by Matsumoto et al. (1977), could be applicable to compounds like this compound, providing insights into their environmental impact and degradation pathways (Matsumoto et al., 1977).
Catalysis and Polymerization
The compound's framework, particularly the imidazolyl component, can serve as a ligand in the synthesis of metal complexes, which are used as catalysts in various chemical reactions, including the polymerization of ethylene. The synthesis of (phenoxyimidazolyl-salicylaldimine)iron complexes and their application in ethylene oligomerization and polymerization highlight the potential of this compound derivatives in catalysis and industrial chemistry (Yankey et al., 2014).
Antimicrobial Activity
The modification of this compound and its derivatives has been investigated for potential antimicrobial properties. Synthesis of new molecules, such as 1,3,4-oxadiazole derivatives bearing the 1H-benzimidazole moiety, and their evaluation against various microbial strains demonstrate the compound's relevance in the development of new antimicrobial agents (Salahuddin et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[2-[(4,5-dichloroimidazol-1-yl)methyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-2-20-12(19)8-21-11-6-4-3-5-10(11)7-18-9-17-13(15)14(18)16/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVSDAWHBKVYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1CN2C=NC(=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

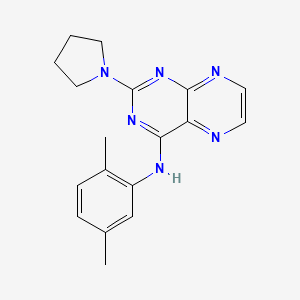
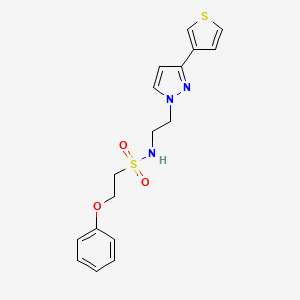
![N-[4-[[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide](/img/structure/B2588225.png)
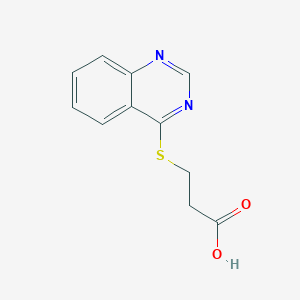

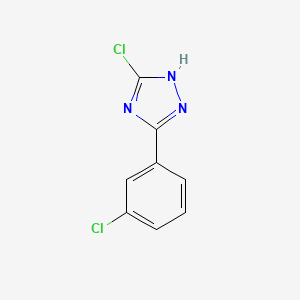
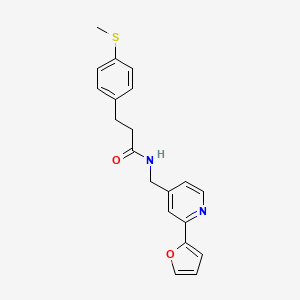
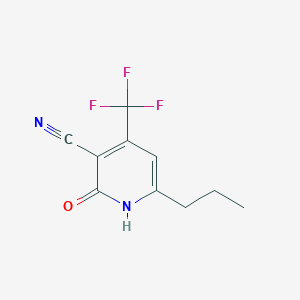
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2588235.png)
![3-((3,4-dimethylphenyl)sulfonyl)-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2588237.png)
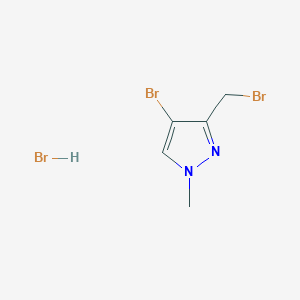
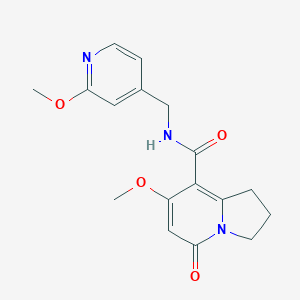
![N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2588244.png)
